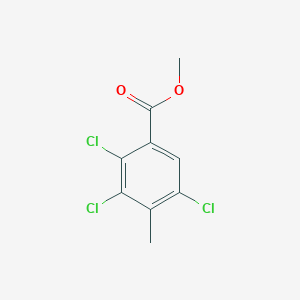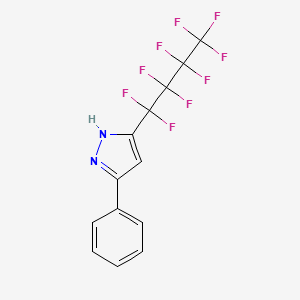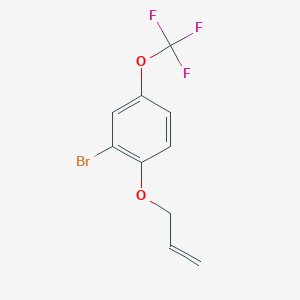
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene
Übersicht
Beschreibung
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene, also known as ABTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABTF is a halogenated benzene derivative that contains both allyloxy and trifluoromethoxy functional groups. The compound has a molecular weight of 277.07 g/mol and a melting point of 55-57°C. ABTF is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
Aryne Route to Naphthalenes
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene is used in the generation of specific phenyllithium intermediates that can be transformed into various compounds. For instance, 1-bromo-4-(trifluoromethoxy)benzene leads to the formation of 1,2-dehydro-4-(trifluoromethoxy)benzene, an aryne intermediate used to synthesize naphthalenes. Such arynes can react with furan to create cycloadducts, which can be further manipulated chemically to yield diverse compounds (Schlosser & Castagnetti, 2001).
Synthesis of Ethers
The compound plays a role in synthesizing ethers such as 1,3-bis(allyloxy)benzene. This synthesis involves the O-allylation of resorcinol with allyl bromide, catalyzed by a phase-transfer catalyst, and can be enhanced using ultrasound irradiation. This method illustrates the potential for efficient and accelerated synthesis of ethers (Selvaraj & Rajendran, 2013).
Trifluoromethoxylation of Aliphatic Substrates
The molecule is relevant in the trifluoromethoxylation of aliphatic substrates. It can be used to generate trifluoromethoxide anions that substitute activated bromides and alkyl iodides, leading to the formation of aliphatic trifluoromethyl ethers. This is a key example of nucleophilic displacement involving the trifluoromethoxy group (Marrec et al., 2010).
Bis-Difluoroalkylated Benzoxepines and 2H-Chromenes Synthesis
It contributes to the development of a method for synthesizing bis-difluoroalkylated benzoxepines and 2H-chromenes. This process features mild conditions, good regioselectivity, and a wide substrate scope, indicating its versatility in organic synthesis (Zhou et al., 2022).
CCR5 Antagonists Synthesis
The compound is used in the synthesis of non-peptide CCR5 antagonists, which are important in the field of medicinal chemistry. This involves reactions with various intermediates to produce bioactive compounds (Cheng De-ju, 2015).
Cross-Coupling Reactions
It's involved in cross-coupling reactions, specifically in the synthesis of palladium(II) complexes. These complexes play a crucial role in Suzuki and Sonogashira cross-coupling reactions, which are pivotal in creating various organic compounds (Deschamps et al., 2007).
Catalytic Oxidative Trifluoromethoxylation
This chemical is used in the catalytic intermolecular allylic C-H trifluoromethoxylation of alkenes, a process that enables the direct formation of allylic trifluoromethoxy derivatives from terminal alkenes. This represents a significant advancement in the field of organic synthesis (Qi et al., 2017).
Eigenschaften
IUPAC Name |
2-bromo-1-prop-2-enoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQVBIUQJJMEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199808 | |
| Record name | 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene | |
CAS RN |
200956-16-7 | |
| Record name | 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200956-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
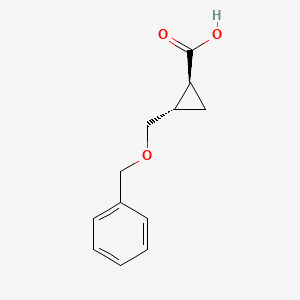
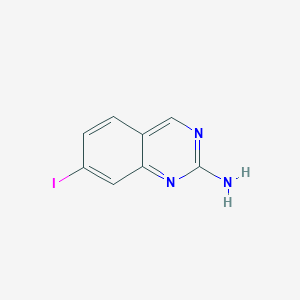
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
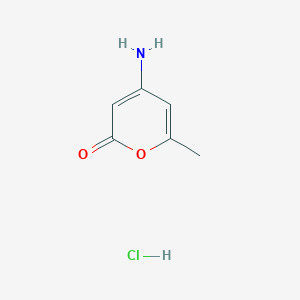
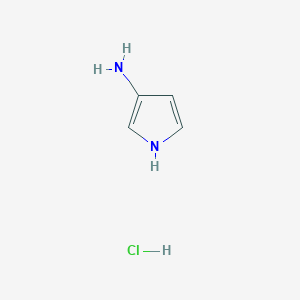
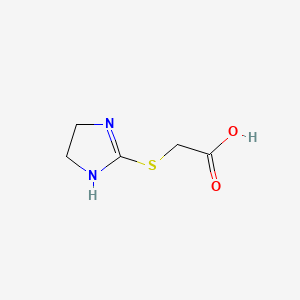
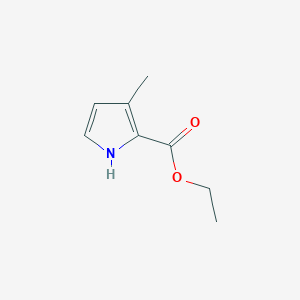
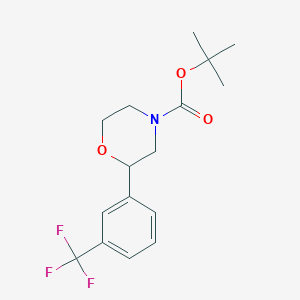
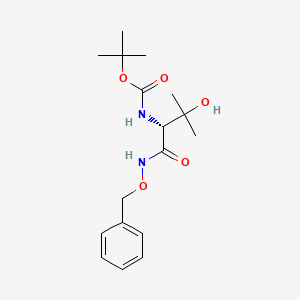
![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

